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Executive Summary

Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase
inhibitor that potently and selectively targets the KIT D816V mutation, the primary driver in
approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint
Medicines, Elenestinib is engineered for minimal central nervous system penetration,
potentially offering an improved safety profile over first-generation KIT inhibitors. This document
provides a comprehensive technical overview of Elenestinib, summarizing its mechanism of
action, preclinical and clinical data, and the design of pivotal clinical trials. All quantitative data
is presented in structured tables, and key biological pathways and experimental workflows are
visualized using diagrams.

Introduction to Systemic Mastocytosis and the Role
of KIT D816V

Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation
and accumulation of mast cells in one or more organs. The clinical presentation of SM is
heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are
associated with a significant symptom burden and reduced quality of life, to advanced, life-
threatening variants (Advanced SM), including aggressive systemic mastocytosis (ASM), SM
with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL).
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The vast majority of SM cases are driven by a gain-of-function mutation in the KIT gene, most
commonly the D816V substitution in exon 17. This mutation leads to constitutive, ligand-
independent activation of the KIT receptor tyrosine kinase, promoting mast cell proliferation,
survival, and degranulation. The uncontrolled release of mast cell mediators, such as
histamine, tryptase, and cytokines, is responsible for the diverse and often debilitating
symptoms experienced by patients with SM.

Mechanism of Action of Elenestinib

Elenestinib is a potent and selective inhibitor of the KIT D816V mutant kinase. By binding to
the ATP-binding pocket of the kinase domain, Elenestinib blocks the downstream signaling
pathways that are constitutively activated by the D816V mutation. This targeted inhibition leads
to a reduction in mast cell proliferation and survival, and consequently, a decrease in the
overall mast cell burden.

The KIT D816V Signaling Pathway

The constitutive activation of KIT D816V triggers a cascade of intracellular signaling events that
drive the pathophysiology of systemic mastocytosis. Key downstream pathways include:

e Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway: Promotes cell survival, proliferation,
and growth.

o Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway:
Particularly involving JAK2 and STAT5, this pathway is crucial for cell proliferation and
differentiation.

» Mitogen-activated protein kinase (MAPK) pathway (RAS/RAF/MEK/ERK): Regulates cell
proliferation, differentiation, and survival.

The following diagram illustrates the central role of KIT D816V in activating these oncogenic
signaling pathways and the point of intervention for Elenestinib.
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Caption: KIT D816V Signaling Pathway and Elenestinib's Point of Intervention.

Preclinical Data

Elenestinib has demonstrated high potency and selectivity for the KIT D816V mutation in
preclinical studies.

In Vitro Potency and Selectivity

Biochemical and cellular assays have confirmed the potent inhibitory activity of Elenestinib
against the KIT D816V mutation, while showing significantly less activity against wild-type KIT,
indicating a favorable selectivity profile.[1][2]
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Parameter Elenestinib Reference

KIT D816V Phosphorylation

3.1 nM [2]
IC50
KIT D816V Cellular IC50 4.3 nM [1]
Wild-Type KIT Proliferation

95.9 nM [2]
IC50
Wild-Type KIT Phosphorylation

P phory 82.6 nM [2]

IC50
KIT D816V Biochemical Kd 0.24 nM [1]

Table 1: In Vitro Potency and Selectivity of Elenestinib.

Experimental Protocol: Cellular Proliferation Assay
(General Overview)

While the specific, detailed protocol for the determination of Elenestinib's cellular IC50 is
proprietary, a general methodology for such an assay is outlined below. This is based on
standard practices for evaluating the anti-proliferative effects of kinase inhibitors on mutant cell
lines.
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Caption: Generalized Workflow for a Cellular Proliferation Assay to Determine 1C50.

Clinical Development Program

Elenestinib is being evaluated in a comprehensive clinical development program for the
treatment of both indolent and advanced systemic mastocytosis.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose
study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Elenestinib in
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healthy volunteers. The results demonstrated that Elenestinib was generally well-tolerated and
exhibited a pharmacokinetic profile supportive of once-daily dosing.[3]

Parameter (at

steady state, Day 25 mg (N=6) 50 mg (N=6) 100 mg (N=6)
10)

Cmax (ng/mL) 64.54 98.73 204.60
AUCO-24h (h*ng/mL) 874 (47.0% CV) 1980 (28.7% CV) 3741 (52.1% CV)
t1/2 (h) 214+1.4 21.6+4.2 26.4+4.7

CL/F (L/h) 31.3+16.2 26175 29.6+15.1

Table 2: Pharmacokinetic Parameters of Elenestinib in Healthy Volunteers (Multiple Ascending
Dose).[3]

HARBOR Trial (NCT04910685)

The HARBOR study is a pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial
evaluating the efficacy and safety of Elenestinib in patients with indolent systemic
mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care.

[415](6]

The study is designed in multiple parts to assess dose, efficacy, and long-term safety.
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Caption: Schematic of the HARBOR Phase 2/3 Trial Design.

Top-line data from Part 1 of the HARBOR trial demonstrated dose-dependent reductions in key
biomarkers of mast cell burden after 12 weeks of treatment.[7]

Mean Percent Reduction Mean Percent Reduction
Dose from Baseline in Serum from Baseline in KIT
Tryptase D816V VAF
Elenestinib 25 mg QD -15.4% -37.5%
Elenestinib 50 mg QD -50.9% -70.3%
Elenestinib 100 mg QD -68.4% -77.0%
Placebo +3.3% -2.5%

Table 3: Part 1 HARBOR Trial Efficacy Data (12 weeks).[7]
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Inclusion Criteria Exclusion Criteria

Diagnosis of advanced systemic mastocytosis
Age = 18 years (SM-AHN, ASM, MCL) or other
myeloproliferative neoplasm

ECOG performance status of 0-2 Prior treatment with a targeted KIT inhibitor

] ] ) Clinically significant, uncontrolled cardiovascular
Confirmed diagnosis of ISM

disease
Inadequate symptom control with at least two QTc interval > 470 ms for females or > 450 ms
standard therapies for males

] History of another primary malignancy within 3
Stable symptom-directed therapy for = 14 days ) )
years (with exceptions)

Table 4: Key Inclusion and Exclusion Criteria for the HARBOR Trial.

AZURE Trial (NCT05609942)

The AZURE trial is a Phase 1/2 open-label study evaluating the safety, tolerability, and efficacy
of Elenestinib as a monotherapy and in combination with azacitidine in patients with advanced
systemic mastocytosis (AdvSM).[8][9][10]

The study consists of two main treatment arms to investigate Elenestinib's potential in different
subtypes of AdvSM.

Patients with Advanced Systemic Mastocytosis
(ASM, SM-AHN, MCL)

e

ASM, MCL SM-AHN

Arm A: Monotherapy | [ Arm B: Combination Therapy

Elenestinib Monotherapy Elenestinib + Azacitidine
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Caption: Overview of the AZURE Phase 1/2 Trial Design.

Inclusion Criteria Exclusion Criteria

Diagnosis of a Philadelphia chromosome-
ECOG performance status of 0-2 - )
positive malignancy

Bone marrow biopsy confirming AdvSM (ASM,

Acute myeloid leukemia
SM-AHN, or MCL)

Discontinuation of prior antineoplastic therapy ] ) )
] ) i Prior treatment with more than one selective KIT
due to disease progression, lack of efficacy, or

) inhibitor

intolerance

Willingness to undergo follow-up bone marrow Prior HMA therapy (e.g., azacitidine, decitabine)
biopsies for the current diagnosis

Not eligible for allogeneic hematopoietic stem

cell transplantation

Unstable corticosteroid dose within 7 days of

enrollment

Table 5: Key Inclusion and Exclusion Criteria for the AZURE Trial.

Conclusion and Future Directions

Elenestinib is a promising, next-generation selective KIT D816V inhibitor with a potential best-
in-class safety profile due to its limited CNS penetration. Preclinical data have established its
high potency and selectivity, and early clinical data from the HARBOR trial in patients with
indolent systemic mastocytosis have demonstrated encouraging reductions in mast cell burden.
The ongoing HARBOR and AZURE trials will further elucidate the efficacy and safety of
Elenestinib across the spectrum of systemic mastocytosis. The development of Elenestinib
represents a significant advancement in the targeted therapy of this rare and debilitating
disease, with the potential to offer a new, effective, and well-tolerated treatment option for
patients. Further research will focus on long-term outcomes, including the impact on disease
progression, quality of life, and overall survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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